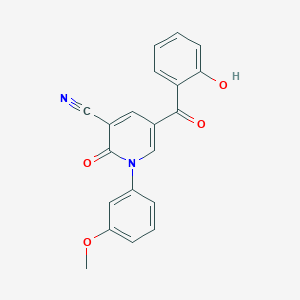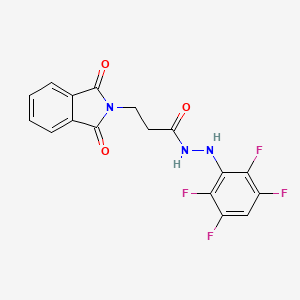![molecular formula C16H18FNO2 B7479263 (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular conditions, including high blood pressure, heart failure, and angina. This compound was first synthesized in the 1980s and has since become a widely used medication due to its effectiveness and relatively low incidence of side effects. In
Wirkmechanismus
The mechanism of action of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. By blocking the effects of adrenaline and other stress hormones, this compound reduces the workload on the heart and lowers blood pressure. In addition, this compound may also have direct antioxidant effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate, blood pressure, and cardiac output. In addition, this compound may have direct antioxidant effects, which may protect the heart and blood vessels from damage.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has several advantages and limitations for lab experiments. It is a widely used beta-blocker medication with a well-established safety profile. This makes it a useful tool for studying the cardiovascular system in both animal and human models. However, this compound may have off-target effects that could confound experimental results. In addition, its effects on the cardiovascular system may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol. One area of interest is the potential use of this compound as a cardioprotective agent in conditions such as myocardial infarction and heart failure. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors in the heart and blood vessels. Finally, the role of this compound in the treatment of other conditions, such as anxiety and migraine, could also be explored.
Conclusion
In conclusion, this compound is a beta-blocker medication that is widely used to treat various cardiovascular conditions. Its mechanism of action involves its binding to beta-adrenergic receptors in the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves several steps. The first step is the synthesis of 2-(2-fluorophenoxy)ethanol from 2-fluorophenol and ethylene oxide. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with phenyl isocyanate to form 2-(2-fluorophenoxy)ethyl carbamate. The final step is the reduction of 2-(2-fluorophenoxy)ethyl carbamate with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, making it an effective treatment for hypertension and heart failure. In addition, this compound has been found to have antioxidant properties, which may contribute to its cardioprotective effects.
Eigenschaften
IUPAC Name |
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c17-14-8-4-5-9-16(14)20-11-10-18-12-15(19)13-6-2-1-3-7-13/h1-9,15,18-19H,10-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHEXCSDODNKO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
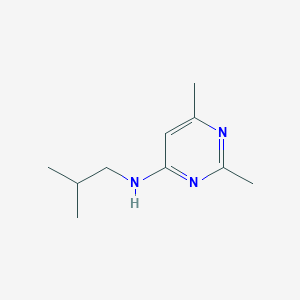
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
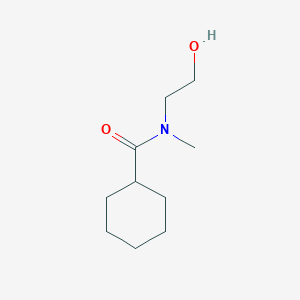

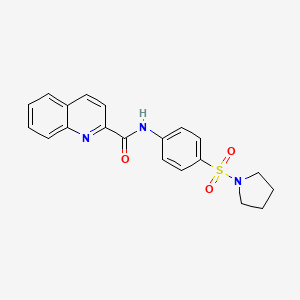
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)
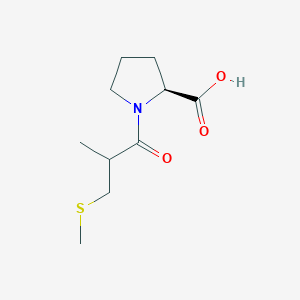
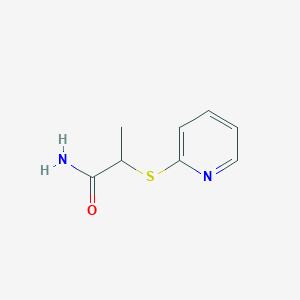
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
